molecular formula C16H14FN3O B2704562 2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one CAS No. 860651-04-3

2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one

Cat. No. B2704562
CAS RN: 860651-04-3
M. Wt: 283.306
InChI Key: SNIYUUSWRLJCMO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, but specific structural information for “2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one” is not available .


Chemical Reactions Analysis

The chemical reactions involving “2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one” are not documented in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, and solubility. For “2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one”, it has a molecular weight of 202.22 .

Scientific Research Applications

Antitumor Properties

  • Antitumor Benzothiazoles : A study explored the antitumor properties of benzothiazoles, indicating the potential of these compounds in cancer treatment. The research highlighted the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxicity in vitro against human breast cancer cell lines, yet inactive against nonmalignant and other cancer cell lines. This suggests a selective antitumor effect, potentially relevant to derivatives of 2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one (Hutchinson et al., 2001).

Catalytic Applications

  • Catalyst Activation : Research on catalyst activation with Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes reveals their utility in transfer hydrogenation and oxidation reactions. These findings underscore the versatility of 1,2,3-triazole derivatives, including 2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one, in catalysis (Saleem et al., 2014).

Material Science

  • Luminescence Sensing : Lanthanide metal–organic frameworks (MOFs) incorporating 1,2,3-triazole-containing ligands demonstrate the ability for luminescence sensing of metal ions and nitroaromatic compounds. This application is relevant to fields requiring sensitive detection materials, suggesting that structural analogs of 2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one could serve in similar capacities (Wang et al., 2016).

Medicinal Chemistry

  • Analgesic Potential : Derivatives of triazole, including those structurally related to 2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one, have been evaluated for their analgesic potential, showcasing the broader pharmacological relevance of triazole compounds (Zaheer et al., 2021).

Synthetic Chemistry

  • Novel Syntheses : Research into 5-fluoroalkylated 1H-1,2,3-triazoles, which could include compounds like 2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one, highlights efficient synthetic routes and applications in creating novel difluorinated compounds, underlining the synthetic versatility and potential of such triazole derivatives (Peng & Zhu, 2003).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for “2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one” is not documented in the available sources .

properties

IUPAC Name

2-benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-12-18-19(11-13-5-3-2-4-6-13)16(21)20(12)15-9-7-14(17)8-10-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIYUUSWRLJCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one

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